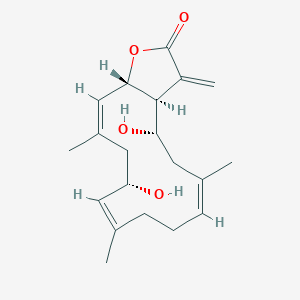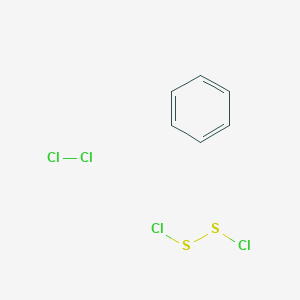
Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine
Overview
Description
Preparation Methods
The synthesis of Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine involves the reaction of benzene with chlorine and sulfur chloride (S2Cl2). This process is an electrophilic substitution reaction, where benzene reacts with halogens like chlorine in the presence of a Lewis acid catalyst such as aluminum chloride, sulfur dichloride, or ferric chloride . The industrial production methods for this compound are not extensively documented, but it is known that the reaction conditions typically involve controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine primarily undergoes electrophilic substitution reactions. In these reactions, benzene reacts with halogens (chlorine or bromine) in the presence of a catalyst like aluminum chloride or ferric chloride . The major products formed from these reactions include chlorobenzene and other chlorinated derivatives . The compound can also participate in addition reactions under specific conditions, such as the presence of ultraviolet light .
Scientific Research Applications
This compound has several scientific research applications. It is used in industrial and scientific research, particularly in the coating industry detailed information on its use in medicine and other industries is limited .
Mechanism of Action
The mechanism of action for Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine involves electrophilic aromatic substitution. In this process, the benzene ring reacts with an electrophile, such as chlorine, facilitated by a Lewis acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which is then deprotonated to regenerate the aromatic ring . This mechanism highlights the compound’s ability to undergo substitution rather than addition reactions, preserving the aromaticity of the benzene ring .
Comparison with Similar Compounds
Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine can be compared with other chlorinated benzene derivatives, such as chlorobenzene and dichlorobenzene. While all these compounds undergo similar electrophilic substitution reactions, this compound is unique due to the presence of sulfur chloride, which can influence its reactivity and applications . Other similar compounds include bromobenzene and iodbenzene, which also undergo halogenation reactions but with different halogens .
Properties
IUPAC Name |
benzene;chlorosulfanyl thiohypochlorite;molecular chlorine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.Cl2S2.Cl2/c1-2-4-6-5-3-1;1-3-4-2;1-2/h1-6H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQDLARRABLIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.S(SCl)Cl.ClCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
109037-76-5 | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109037-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109037765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


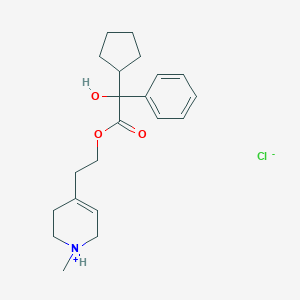
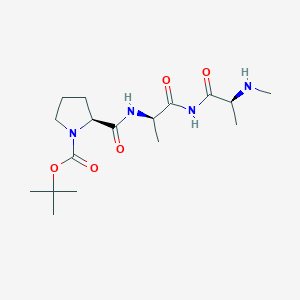
![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)
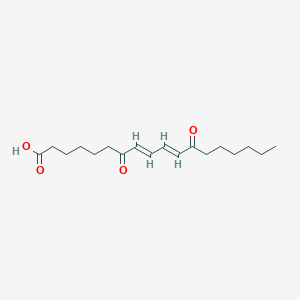
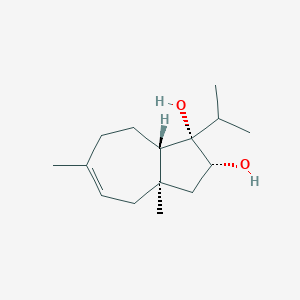
![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
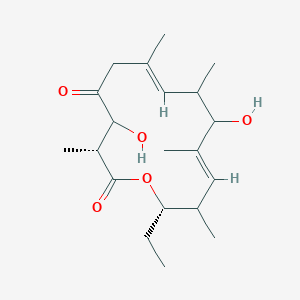
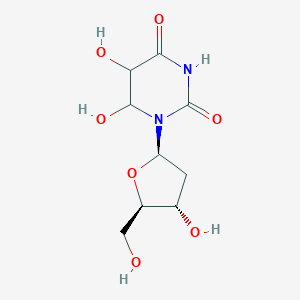
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)

